molecular formula CH4LiNO5P B167921 Dilithium carbamoyl phosphate CAS No. 1866-68-8

Dilithium carbamoyl phosphate

Cat. No.: B167921
CAS No.: 1866-68-8
M. Wt: 148.0 g/mol
InChI Key: VSNYYRAGKUJOCA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Dilithium carbamoyl phosphate can be synthesized through the reaction of carbamoyl phosphate with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction and the purification steps.

Chemical Reactions Analysis

Types of Reactions: Dilithium carbamoyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced, although this is less common.

    Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while substitution reactions can produce a variety of carbamoyl derivatives.

Scientific Research Applications

Dilithium carbamoyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

    Biology: The compound is studied for its role in the urea cycle and nitrogen metabolism. It is also used to investigate the function of enzymes such as ornithine transcarbamylase.

    Medicine: Research explores its potential therapeutic applications, including its effects on metabolic disorders.

    Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

    Carbamoyl phosphate: The parent compound, involved in similar metabolic pathways.

    Lithium potassium acetyl phosphate: Another lithium-containing phosphate with different applications.

    Ammonium carbamate: A related compound with distinct chemical properties and uses.

Uniqueness: Dilithium carbamoyl phosphate is unique due to its specific role in the urea cycle and its ability to inhibit carbonic anhydrase isozymes. Its lithium content also distinguishes it from other carbamoyl phosphates, providing unique chemical and biological properties.

Properties

CAS No.

1866-68-8

Molecular Formula

CH4LiNO5P

Molecular Weight

148.0 g/mol

IUPAC Name

dilithium;carbamoyl phosphate

InChI

InChI=1S/CH4NO5P.Li/c2-1(3)7-8(4,5)6;/h(H2,2,3)(H2,4,5,6);

InChI Key

VSNYYRAGKUJOCA-UHFFFAOYSA-N

SMILES

[Li+].[Li+].C(=O)(N)OP(=O)([O-])[O-]

Canonical SMILES

[Li].C(=O)(N)OP(=O)(O)O

1866-68-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dilithium carbamoyl phosphate
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Reactant of Route 5
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Reactant of Route 6
Dilithium carbamoyl phosphate

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